methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate
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Overview
Description
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate is a synthetic organic compound that features a unique structure combining an indole core with a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Cyclohexyl Moiety: The trans-2-hydroxycyclohexyl group can be introduced via a nucleophilic ring-opening reaction of an epoxide with a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: TsCl, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various biological receptors, potentially modulating their activity . The cyclohexyl moiety may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(cis-2-hydroxycyclohexyl)-1H-indole-6-carboxylate: Similar structure but with a cis configuration of the cyclohexyl moiety.
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the indole ring.
Uniqueness
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate is unique due to its specific combination of the trans-2-hydroxycyclohexyl group and the indole core, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-20-16(19)10-6-7-11-13(9-17-14(11)8-10)12-4-2-3-5-15(12)18/h6-9,12,15,17-18H,2-5H2,1H3 |
InChI Key |
IAOJHOJXNYFBQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3O |
Origin of Product |
United States |
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